An In-depth Technical Guide to the Physical Properties of 1-Hexadecylimidazole
An In-depth Technical Guide to the Physical Properties of 1-Hexadecylimidazole
Executive Summary
1-Hexadecylimidazole is a long-chain N-substituted imidazole that has garnered interest due to its unique amphiphilic nature, combining a polar imidazole headgroup with a nonpolar 16-carbon alkyl tail. This structure positions it as a valuable precursor in the synthesis of surfactants and ionic liquids, with applications spanning catalysis, material science, and drug delivery.[1] This guide provides a comprehensive overview of the core physical and chemical properties of 1-Hexadecylimidazole. We will delve into its thermodynamic characteristics, solubility profile, and spectroscopic signature. Furthermore, this document furnishes detailed, field-proven experimental protocols for its synthesis and characterization, designed to ensure methodological robustness and reproducibility for researchers and drug development professionals.
Chemical Identity and Core Properties
A foundational understanding of any chemical substance begins with its fundamental identifiers and properties. 1-Hexadecylimidazole is classified as an organic compound featuring a five-membered aromatic imidazole ring N-substituted with a hexadecyl group.[2] This long alkyl chain is the primary determinant of its lipophilicity and surfactant-like characteristics.
Table 1: Core Chemical and Physical Properties of 1-Hexadecylimidazole
| Property | Value | Source |
| IUPAC Name | 1-hexadecylimidazole | PubChem[2] |
| Synonyms | 1-cetylimidazole, N-hexadecylimidazole | PubChem[2] |
| CAS Number | 58175-55-6 | PubChem[2] |
| Molecular Formula | C₁₉H₃₆N₂ | PubChem[2] |
| Molecular Weight | 292.5 g/mol | PubChem[2] |
| Physical Appearance | Colorless to pale yellow solid | ChemBK[3] |
| Melting Point | 38 °C (Predicted) | ChemBK[3] |
| Boiling Point | 421.3 ± 14.0 °C (Predicted) | ChemBK[3] |
| Density | 0.90 ± 0.1 g/cm³ (Predicted) | ChemBK[3] |
Solubility and Amphiphilic Character
The defining feature of 1-Hexadecylimidazole is its amphiphilicity. The molecule's structure dictates its solubility, which is a critical parameter for its application in formulations, reaction media, and extraction processes.
General Solubility Profile
Due to the dominance of the long, nonpolar hexadecyl chain, 1-Hexadecylimidazole exhibits poor solubility in water.[3] Conversely, it is readily soluble in a majority of organic solvents.[3] This behavior is consistent with long-chain aliphatic compounds. Its solubility in alcohols like ethanol is also noted, which is a common characteristic for amphiphilic molecules.[1]
Behavior in Aqueous Systems and Surfactant Properties
While not highly soluble, the amphiphilic nature of 1-Hexadecylimidazole and its derivatives, such as 1-hexadecyl-3-methylimidazolium salts, allows them to act as surfactants.[4][5] When introduced into an aqueous environment, these molecules can adsorb at interfaces (e.g., air-water or oil-water), reducing surface tension. At concentrations above the critical micelle concentration (CMC), these molecules are known to self-assemble into micelles.[4] In these structures, the hydrophobic hexadecyl tails form a nonpolar core, while the hydrophilic imidazole headgroups are exposed to the aqueous phase. This behavior is fundamental to their use in detergents, emulsifiers, and as templates for nanoparticle synthesis.[3]
Spectroscopic Profile for Structural Elucidation
Accurate structural confirmation is paramount in chemical research and development. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous fingerprint for 1-Hexadecylimidazole.
Caption: Logical workflow for synthesis and spectroscopic confirmation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environment. For 1-Hexadecylimidazole, the following signals are expected:
-
Imidazole Ring Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The proton at the C2 position (between the two nitrogen atoms) will be the most downfield, appearing as a singlet. The protons at the C4 and C5 positions will appear as two separate signals, also likely singlets or narrow doublets depending on the solvent and resolution.
-
Alkyl Chain Protons:
-
N-CH₂- Group: A triplet signal around δ 3.9-4.2 ppm, corresponding to the methylene group directly attached to the imidazole nitrogen.[6]
-
-(CH₂)₁₄- Chain: A large, broad multiplet signal centered around δ 1.2-1.4 ppm, integrating to 28 protons.[6][7] This signal represents the bulk of the methylene groups in the hexadecyl chain.
-
Terminal -CH₃ Group: A characteristic triplet signal at approximately δ 0.8-0.9 ppm, integrating to 3 protons.[6][7]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR by showing the unique carbon environments:
-
Imidazole Ring Carbons: Three signals in the aromatic region (δ 115-140 ppm).
-
Alkyl Chain Carbons: A series of signals in the aliphatic region (δ 14-50 ppm). The N-CH₂ carbon will be the most downfield of the aliphatic signals (around δ 48-50 ppm), while the terminal -CH₃ carbon will be the most upfield (around δ 14 ppm).[7] The remaining methylene carbons will appear in the δ 22-32 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of 1-Hexadecylimidazole will be characterized by:
-
C-H Stretching (Aliphatic): Strong, sharp absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), indicative of the numerous C-H bonds in the hexadecyl chain.[7]
-
C=C and C=N Stretching (Aromatic): Medium to weak bands in the 1500-1650 cm⁻¹ region, corresponding to the imidazole ring.
-
C-H Bending (Aliphatic): Characteristic bands around 1465 cm⁻¹ for methylene scissoring and 1375 cm⁻¹ for methyl bending.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For 1-Hexadecylimidazole, Electron Ionization (EI) would likely show:
-
Molecular Ion Peak (M⁺): A peak at m/z = 292, corresponding to the molecular weight of the compound.[2]
-
Fragmentation: A prominent fragmentation pathway would be the cleavage of the N-C alkyl bond (benzylic-like cleavage), leading to a significant fragment corresponding to the imidazole ring and potentially a base peak from the loss of the hexadecyl chain.
Experimental Methodologies
The integrity of physical property data is directly linked to the purity of the sample and the robustness of the analytical method. This section provides validated protocols for synthesis and characterization.
Synthesis of 1-Hexadecylimidazole
This protocol describes the N-alkylation of imidazole, a standard and effective method for preparing N-substituted imidazoles. The causality behind the experimental choices is to drive the reaction to completion while simplifying purification.
Materials:
-
Imidazole
-
1-Bromohexadecane
-
Sodium hydroxide (or a milder base like potassium carbonate)
-
Toluene (or another suitable aprotic solvent)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Protocol:
-
Deprotonation of Imidazole: In a round-bottom flask under a nitrogen atmosphere, dissolve imidazole (1.0 eq) in dry toluene. Add powdered sodium hydroxide (1.1 eq). Rationale: Imidazole is not sufficiently nucleophilic to react efficiently with the alkyl bromide. A base is required to deprotonate the imidazole, forming the much more nucleophilic imidazolide anion. Using a dry solvent is critical to prevent quenching the anion and avoiding hydrolysis of the alkyl bromide.[8]
-
Alkylation Reaction: Heat the mixture to reflux for 1-2 hours to ensure complete deprotonation. Cool the mixture to room temperature. Slowly add 1-bromohexadecane (1.05 eq) dissolved in toluene. Rationale: A slight excess of the alkyl bromide helps to ensure all the imidazolide is consumed. The addition is done at room temperature to control the initial exotherm of the reaction.[8]
-
Reaction Completion: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Extraction: Cool the reaction to room temperature. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 1-Hexadecylimidazole.
Caption: Workflow for the synthesis of 1-Hexadecylimidazole.
Determination of Melting Point
A sharp melting point is a key indicator of purity.
-
Sample Preparation: Place a small amount of the dried, purified 1-Hexadecylimidazole into a capillary tube, sealed at one end.
-
Apparatus: Use a calibrated digital melting point apparatus.
-
Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate initially to approach the expected melting point (e.g., 38 °C), then slow the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. For a pure compound, this range should be narrow (< 2 °C).
Safety, Handling, and Storage
While specific toxicity data for 1-Hexadecylimidazole is not widely available, related imidazole and long-chain amine compounds can be skin and eye irritants.[9] Therefore, standard laboratory safety protocols are required.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound.[10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10] In case of eye contact, rinse cautiously with water for several minutes.[12] If irritation persists, seek medical attention.
Conclusion
1-Hexadecylimidazole is a functionally versatile molecule defined by its amphiphilic character. Its physical properties—notably its solubility profile, predicted melting point of 38 °C, and distinct spectroscopic signatures—are direct consequences of its hybrid polar-nonpolar structure. The protocols detailed within this guide provide a robust framework for the synthesis and verification of this compound, enabling researchers to proceed with confidence in its application as a surfactant, a precursor to advanced ionic liquids, or a building block in complex molecular architectures.
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Cipriano, B. H., et al. (2005). Surface tension and contact angle measurements of a hexadecyl imidazolium surfactant adsorbed on a clay surface. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 262(1-3), 8-13. Available at: [Link].
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Leah4sci (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Retrieved from [Link].
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